molecular formula C18H15N3O2 B2800519 (E)-N-([2,4'-bipyridin]-4-ylmethyl)-3-(furan-2-yl)acrylamide CAS No. 2035022-71-8

(E)-N-([2,4'-bipyridin]-4-ylmethyl)-3-(furan-2-yl)acrylamide

Cat. No. B2800519
CAS RN: 2035022-71-8
M. Wt: 305.337
InChI Key: BYCUENPWDYJHSA-ONEGZZNKSA-N
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Description

Furan is a heterocyclic organic compound, typically represented by the formula C4H4O . It’s a colorless, volatile liquid with a distinctively sweet, ether-like odor . Bipyridine is a type of nitrogen heterocycle with the chemical formula (C5H4N)2 .


Synthesis Analysis

Furan can be synthesized from furfural, an organic compound derived from agricultural byproducts such as corncobs and sugarcane bagasse . The synthesis of bipyridine typically involves the reaction of pyridine with sodium amide .


Molecular Structure Analysis

The furan molecule consists of a five-membered aromatic ring, featuring four carbon atoms and one oxygen atom . Bipyridine consists of two pyridine rings joined by a single covalent bond .


Chemical Reactions Analysis

Furan can undergo a variety of reactions, including oxidation, reduction, and polymerization . Bipyridine can act as a bidentate ligand in coordination chemistry .


Physical And Chemical Properties Analysis

Furan is a colorless, volatile liquid with a distinctively sweet, ether-like odor . It’s highly flammable and has a boiling point of 31.36° C .

Scientific Research Applications

Furan Formation from Linoleic Acid

Selective Electrochemical Hydrogenation

Furfural, a compound closely related to furan, has applications in selective electrochemical hydrogenation. Researchers achieved high faradaic efficiencies (over 90%) for furfuryl alcohol and 60% for 2-methylfuran in a near-neutral environment (pH = 5). This success resulted from integrating single-atom copper active sites and oxophilic phosphorus .

Furan Platform Chemicals

Furan-2(5H)-ones, derivatives of furan, serve as platform chemicals. They are directly accessible from biomass-derived furfural and 5-hydroxymethylfurfural. These compounds find applications as synthetic intermediates and play a role in the total synthesis of natural products containing furan subunits .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, furan derivatives have been used in the design of peptide nucleic acid (PNA) probes for covalent targeting of single stranded DNA through a crosslinking strategy .

Safety and Hazards

Furan is known to be hepatotoxic and possibly carcinogenic, with exposure potentially leading to serious health issues . Therefore, strict safety regulations are implemented for its use and handling in industrial environments .

Future Directions

There is ongoing research into the use of furan and its derivatives in various industries. For example, furan-modified peptide nucleic acid (PNA) probes are being explored for their potential in DNA targeting . Additionally, furan is being studied for its potential as a biobased platform chemical for the production of polymers .

properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2/c22-18(4-3-16-2-1-11-23-16)21-13-14-5-10-20-17(12-14)15-6-8-19-9-7-15/h1-12H,13H2,(H,21,22)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCUENPWDYJHSA-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-([2,4'-bipyridin]-4-ylmethyl)-3-(furan-2-yl)acrylamide

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